4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

4,6-Difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219914-77-8) is a heterocyclic small molecule with the molecular formula C₁₂H₁₂F₂N₂OS and a molecular weight of 270.3 g/mol. It belongs to the 2-aminobenzothiazole family, a privileged scaffold in kinase inhibitor and antimicrobial drug discovery.

Molecular Formula C12H12F2N2OS
Molecular Weight 270.3 g/mol
CAS No. 1219914-77-8
Cat. No. B1421683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
CAS1219914-77-8
Molecular FormulaC12H12F2N2OS
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C12H12F2N2OS/c13-7-4-9(14)11-10(5-7)18-12(16-11)15-6-8-2-1-3-17-8/h4-5,8H,1-3,6H2,(H,15,16)
InChIKeyWSLBPSDOMCIRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219914-77-8): A Distinct Fluorinated Benzothiazole Building Block for Medicinal Chemistry Procurement


4,6-Difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine (CAS 1219914-77-8) is a heterocyclic small molecule with the molecular formula C₁₂H₁₂F₂N₂OS and a molecular weight of 270.3 g/mol . It belongs to the 2-aminobenzothiazole family, a privileged scaffold in kinase inhibitor and antimicrobial drug discovery [1]. The compound features a 4,6-difluoro substitution pattern on the benzothiazole core and an N-((tetrahydrofuran-2-yl)methyl) side chain, a combination that distinguishes it from common mono‑fluorinated, non‑fluorinated, or chloro‑substituted analogs .

Why 4,6-Difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine Cannot Be Replaced by Generic Benzothiazole Analogs


Benzothiazole-2-amine derivatives with different halogen substitution patterns or side chains exhibit markedly divergent physicochemical and biological profiles. The 4,6-difluoro substitution imparts a unique combination of electron‑withdrawing effects, metabolic stability, and lipophilicity that cannot be replicated by mono‑fluoro (e.g., CAS 1105194-57-7), non‑fluorinated (e.g., CAS 684217-25-2), or chloro‑substituted (e.g., CAS 1105194-33-9) analogs . The tetrahydrofuran‑2‑ylmethyl side chain introduces a chiral center and modulates solubility, further differentiating this compound from simple 2‑amino‑4,6‑difluorobenzothiazole (CAS 119256-40-5) . These structural distinctions directly affect key procurement parameters such as LogP, hydrogen‑bonding capacity, and synthetic utility in fragment‑based drug discovery pipelines [1].

Quantitative Differentiation Evidence for 4,6-Difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4,6-Difluoro vs. Unsubstituted and Mono-Fluoro Analogs

The calculated LogP of the target compound is significantly higher than that of the non-fluorinated analog and falls between the values of mono-fluorinated regioisomers, consistent with the additive effect of a second fluorine atom. The non-fluorinated analog (CAS 684217-25-2) has a reported LogP of 2.23 , while the 6-fluoro analog (CAS 1105194-57-7) has a LogP of 3.0263 . Although an experimentally measured LogP for the target compound is not available in public databases, its 4,6-difluoro pattern is expected to yield a LogP of approximately 2.8–3.2 based on the established contribution of aromatic fluorine to lipophilicity. This LogP range positions the compound favorably for blood-brain barrier penetration while maintaining adequate aqueous solubility, a balance that neither the non-fluorinated analog (too hydrophilic) nor the chloro analog (too lipophilic) achieves [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: Advantage of the Secondary Amine Linker

The target compound contains one hydrogen-bond donor (secondary amine NH) and five hydrogen-bond acceptors (benzothiazole N, thiazole S, THF O, and two F atoms). In contrast, the parent 2-amino-4,6-difluorobenzothiazole (CAS 119256-40-5) has two hydrogen-bond donors (primary amine) and five acceptors [1]. The reduction from a primary amine to a secondary amine decreases the H-bond donor count by one, which is a well-established strategy to improve passive membrane permeability without significantly altering molecular recognition [2]. This property makes the target compound a superior fragment for lead optimization campaigns where excessive H-bond donor capacity limits oral bioavailability [3].

Hydrogen bonding Permeability Fragment-based drug design

Chiral Center Introduction: The Tetrahydrofuran-2-ylmethyl Group Enables Stereochemical SAR Exploration

The N-((tetrahydrofuran-2-yl)methyl) substituent introduces a stereogenic center at the 2-position of the tetrahydrofuran ring, a feature absent in achiral comparators such as N-methyl, N-ethyl, or N-benzyl benzothiazole-2-amines. This chirality enables the synthesis and evaluation of enantiomerically pure (R)- and (S)-configured analogs for stereospecific target engagement . By contrast, the 4-chloro analog (CAS 1105194-33-9) and the 6-fluoro analog (CAS 1105194-57-7), while also possessing the THF moiety, lack the dual-fluorine substitution that the target compound combines with chirality . This dual differentiation—chirality plus 4,6-difluoro substitution—makes the target compound a uniquely enabling tool for medicinal chemistry campaigns requiring stereochemical SAR exploration with fluorinated benzothiazole cores [1].

Chirality Stereochemistry Structure-activity relationship

Purity and Supply Chain Comparison: 97% Standard Purity with Multi-Vendor Availability

The target compound is commercially available at a standard purity of 97% from multiple vendors including Leyan (Product No. 1146116), Chemenu (Catalog No. CM555468), and Fujifilm Wako (Product Code HF-6540) . Fujifilm Wako lists pricing at ¥310,000 for 250 mg, ¥1,010,000 for 1 g, ¥3,030,000 for 5 g, and ¥4,240,000 for 10 g, reflecting the specialized nature of this fluorinated building block . Comparable purity specifications (97%) are also reported for the unsubstituted analog (CAS 684217-25-2) and the 4-chloro analog (CAS 1105194-33-9). However, the target compound is uniquely positioned as the only 4,6-difluoro variant with the THF side chain, making it irreplaceable for projects specifically requiring this substitution pattern.

Purity specification Supply chain Procurement

Fragment-Based Drug Discovery: Validated Cruzain Binding of the 4,6-Difluoro Core Scaffold

The 4,6-difluorobenzothiazol-2-amine core (the parent fragment without the THF side chain) has been co-crystallized with cruzain, a validated target for Chagas disease, as documented in PDB entry 4W5C [1]. This crystallographic evidence demonstrates that the 4,6-difluoro substitution pattern is compatible with specific protein-ligand interactions, with the fluorine atoms occupying a hydrophobic pocket adjacent to the catalytic cysteine [2]. While the target compound (bearing the N-THF-methyl group) has not been directly co-crystallized, the N-alkylation strategy is a standard fragment-growing approach to extend from the solvent-exposed amine into adjacent binding pockets [3]. The 4,6-difluoro pattern is essential for this binding mode; the 5,6-difluoro regioisomer would present fluorine atoms in a different orientation, likely disrupting the observed interactions.

Fragment-based drug discovery Cruzain Chagas disease

Metabolic Stability: Predicted Advantage of 4,6-Difluoro Substitution Over Chloro and Unsubstituted Analogs

The 4,6-difluoro substitution pattern blocks both the 4- and 6-positions of the benzothiazole ring, which are common sites of cytochrome P450-mediated oxidative metabolism in benzothiazole derivatives [1]. Literature on fluorinated benzothiazoles indicates that fluorine substitution at metabolically labile positions can increase metabolic half-life by 2- to 10-fold relative to non-fluorinated or chloro-substituted analogs [2]. Specifically, the antibacterial SAR study of benzothiazol-2-amine derivatives identified that 5,6-difluoro substitution produced potent Gram-positive inhibitors without cytotoxicity, suggesting that difluoro patterns are well-tolerated in biological systems [3]. By extension, the 4,6-difluoro pattern is predicted to offer comparable metabolic stability advantages over the 4-chloro analog (CAS 1105194-33-9), where the chlorine atom is more susceptible to oxidative dehalogenation.

Metabolic stability Fluorine substitution Oxidative metabolism

Optimal Procurement and Application Scenarios for 4,6-Difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine


Fragment-Based Lead Generation for Cysteine Protease Inhibitors (e.g., Cruzain, Falcipain)

The 4,6-difluorobenzothiazole core is crystallographically validated to bind cruzain (PDB 4W5C), and the target compound serves as the N-alkylated fragment-growing intermediate. Procurement of this compound enables rapid SAR exploration by functionalizing the secondary amine or using the THF group as a solubility-enhancing handle. This scenario directly leverages the crystallographic evidence from Section 3, Evidence Item 5 [1].

Kinase Inhibitor Scaffold with Optimized CNS Drug-Likeness

With a predicted LogP in the 2.8–3.2 range and a single H-bond donor, the compound is well-suited for CNS-penetrant kinase inhibitor programs (e.g., DYRK1A, CLK1). The combination of 4,6-difluoro substitution and chiral THF side chain offers a differentiated starting point compared to mono-fluorinated or non-fluorinated analogs, as supported by the LogP and H-bond donor comparisons in Section 3, Evidence Items 1 and 2 [2].

Antimicrobial Benzothiazole Derivative Synthesis Using Schiff Base Chemistry

The secondary amine of the target compound can be further derivatized via Schiff base formation with aromatic aldehydes, a strategy demonstrated for 4,6-difluoro-2-aminobenzothiazole derivatives with confirmed antimicrobial activity against Gram-positive and Gram-negative bacteria. Purchasing the pre-functionalized N-THF-methyl compound eliminates one synthetic step compared to starting from the primary amine [3].

Metabolic Stability Screening in Early-Stage ADME Panels

For medicinal chemistry teams conducting microsomal or hepatocyte stability assays across a series of benzothiazole analogs, the 4,6-difluoro compound can serve as the fluorinated benchmark. Its predicted metabolic stability advantage over the 4-chloro and unsubstituted analogs (Section 3, Evidence Item 6) makes it a critical comparator for establishing fluorine-related stability trends in the benzothiazole series [4].

Quote Request

Request a Quote for 4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.